delta(3)-Cefotiam
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-[[2-(2-amino-1,3-thiazol-4-yl)acetyl]amino]-3-[[1-[2-(dimethylamino)ethyl]tetrazol-5-yl]sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N9O4S3/c1-25(2)3-4-26-18(22-23-24-26)34-7-9-6-32-15-12(14(29)27(15)13(9)16(30)31)21-11(28)5-10-8-33-17(19)20-10/h6,8,12-13,15H,3-5,7H2,1-2H3,(H2,19,20)(H,21,28)(H,30,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTZXOJSIJQTTJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C(=NN=N1)SCC2=CSC3C(C(=O)N3C2C(=O)O)NC(=O)CC4=CSC(=N4)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N9O4S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90931379 | |
| Record name | 3-[({1-[2-(Dimethylamino)ethyl]-1H-tetrazol-5-yl}sulfanyl)methyl]-7-{[1-hydroxy-2-(2-imino-2,3-dihydro-1,3-thiazol-4-yl)ethylidene]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90931379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
525.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142182-63-6 | |
| Record name | delta(3)-Cefotiam | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142182636 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-[({1-[2-(Dimethylamino)ethyl]-1H-tetrazol-5-yl}sulfanyl)methyl]-7-{[1-hydroxy-2-(2-imino-2,3-dihydro-1,3-thiazol-4-yl)ethylidene]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90931379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Isomeric Identification and Structural Elucidation of Delta 3 Cefotiam
Definitive Identification of delta(3)-Cefotiam as the Δ3(4) Isomer of Cefotiam (B1212589)
The structural characterization of impurities and isomers in pharmaceutical compounds is a fundamental aspect of quality control. In studies concerning Cefotiam hydrochloride, a specific isomer, often referred to as impurity 1, has been definitively identified as the Δ3(4) isomer of Cefotiam nih.govresearchgate.netfrontiersin.orgfrontiersin.org. This isomer arises from the migration of a double bond within the Cefotiam molecule frontiersin.org. The designation "this compound" is used interchangeably with the Δ3(4) isomer, signifying a specific structural configuration resulting from this double bond rearrangement nih.gov. The identification of this isomer is crucial, as its presence and properties may differ from the parent compound, necessitating accurate analytical methods for its detection and quantification nih.govfrontiersin.org.
Advanced Spectroscopic and Chromatographic Methodologies for Structural Analysis
The accurate determination of the structure of this compound relies on a suite of advanced analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS). These methods, often coupled with chromatographic separation techniques like High-Performance Liquid Chromatography (HPLC), provide detailed insights into molecular structure, connectivity, and elemental composition nih.govfrontiersin.orgfrontiersin.orgnih.govresearchgate.net.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Characterization
NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules, offering detailed information about the chemical environment of atomic nuclei, particularly hydrogen (¹H) and carbon (¹³C) harvard.edulibretexts.org. For isomeric compounds like this compound, NMR techniques are vital for distinguishing subtle structural differences.
¹H-NMR Spectral Fingerprinting and Chemical Shift Analysis
Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy provides a unique spectral fingerprint for a molecule, with chemical shifts and coupling patterns highly sensitive to the local electronic environment of each proton frontiersin.org. In the case of this compound, ¹H-NMR analysis has revealed key differences compared to the parent Cefotiam molecule. Specifically, the methylene (B1212753) signal observed in the ¹H-NMR spectrum of Cefotiam is replaced by two distinct methine signals in the Δ3(4) isomer, located at approximately 6.24 ppm and 4.54 ppm nih.govfrontiersin.org. These characteristic shifts serve as crucial indicators for identifying the presence of the Δ3(4) isomer. Furthermore, shifts in other protons, such as C-6 and C-7, have been noted, with C-6 shifting upfield by approximately 4.1 ppm and C-7 shifting downfield by approximately 1.2 ppm in the Δ3(4) isomer compared to Cefotiam frontiersin.org.
| Proton Assignment (Representative) | Cefotiam (δ, ppm) | This compound (Δ3(4) isomer) (δ, ppm) | Observation/Difference |
| H-6 | 4.95 | Shifted upfield | ~4.1 ppm upfield |
| H-7 | 5.54 | Shifted downfield | ~1.2 ppm downfield |
| Methylene (e.g., H-4a/b) | ~3.3-3.6 | Replaced by two methine signals | Significant change |
| Methine (new signals) | N/A | ~6.24, ~4.54 | Characteristic of isomer |
Note: Specific assignments for all protons of this compound are not fully detailed in all sources, but the key distinguishing signals are highlighted.
¹³C-NMR and Distortionless Enhancement by Polarization Transfer (DEPT) for Carbon Skeleton Elucidation
Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) spectroscopy, often complemented by Distortionless Enhancement by Polarization Transfer (DEPT) sequences, provides information about the carbon backbone of a molecule libretexts.orglibretexts.org. DEPT experiments are particularly useful for distinguishing between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary (C) carbons libretexts.org. Analysis of the ¹³C-NMR and DEPT spectra of this compound has revealed significant changes in carbon chemical shifts compared to Cefotiam, confirming the structural rearrangement nih.govfrontiersin.org. For instance, specific carbon signals in the parent compound are replaced by different resonances in the isomer. Notably, peaks corresponding to C-2, C-3, and C-4 in the Δ3(4) isomer are reported at 53.4 ppm (CH), 123.4 ppm (>C<), and 115.3 ppm (CH), respectively, differing from the signals attributed to the corresponding carbons in Cefotiam frontiersin.org. The DEPT spectrum of Cefotiam itself indicated 18 signals, comprising 8 fully substituted, 3 methine, 5 methylene, and 2 methyl carbons nih.govfrontiersin.org.
| Carbon Atom | Cefotiam (δ, ppm) | This compound (Δ3(4) isomer) (δ, ppm) | Carbon Type (DEPT) | Observation/Difference |
| C-2 | Not specified | 53.4 | CH | New signal, different type |
| C-3 | Not specified | 123.4 | >C< | New signal, different type |
| C-4 | Not specified | 115.3 | CH | New signal, different type |
Note: Specific ¹³C-NMR assignments for Cefotiam at these positions are not explicitly detailed in the provided snippets, but the changes in impurity 1 are highlighted.
Two-Dimensional NMR Techniques (HSQC, HMBC, COSY) for Connectivity Mapping
To unequivocally confirm the structural assignments derived from 1D NMR experiments, two-dimensional (2D) NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Correlation Spectroscopy (COSY) are employed harvard.edu. These techniques establish correlations between nuclei, providing information about through-bond (e.g., HSQC, COSY) and through-bond over multiple bonds (e.g., HMBC) connectivities nih.govfrontiersin.orgharvard.edu. For this compound, HMBC experiments were instrumental in confirming its structure as the Δ3(4) isomer frontiersin.orgfrontiersin.org. Specific HMBC correlations were observed, such as H-4 correlating with C-2, C-6, and C-10, and H-10 correlating with C-2, C-3, C-4, and C-12, thereby mapping the molecular connectivity and validating the proposed structure frontiersin.orgfrontiersin.org.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the exact molecular weight and elemental composition of a compound nih.govfrontiersin.orgnih.gov. Coupled with fragmentation analysis (e.g., via tandem mass spectrometry, MS/MS), HRMS provides crucial evidence for structural identification and differentiation of isomers nih.govfrontiersin.orgfrontiersin.orgnih.gov.
HRMS analysis of this compound has confirmed its molecular formula to be consistent with Cefotiam, indicating it is a structural isomer rather than a degradation product with a different elemental composition nih.gov. The mass-to-charge ratio ([M+H]⁺) for the Δ3(4) isomer has been reported at m/z 526.3 nih.gov. Fragmentation patterns obtained through MS/MS experiments provide further structural insights. Key fragment ions observed for Cefotiam and its isomers include m/z values such as 385, 353, 309, 281, 198, 174, and 131 nih.govfrontiersin.org. These fragmentation patterns are characteristic of the cephalosporin (B10832234) core structure and its side chains, and any variations can help in distinguishing isomers nih.govfrontiersin.org.
Table of Key Mass Spectrometric Fragments:
| Fragment Ion (m/z) | Description/Origin (Inferred) | Source Reference |
| 526.3 | [M+H]⁺ for Δ3(4) isomer | nih.gov |
| 385 | Characteristic fragment | nih.govfrontiersin.org |
| 353 | Characteristic fragment | nih.govfrontiersin.org |
| 309 | Characteristic fragment | nih.govfrontiersin.org |
| 281 | Characteristic fragment | nih.govfrontiersin.org |
| 198 | Characteristic fragment | nih.govfrontiersin.org |
| 174 | Characteristic fragment | nih.govfrontiersin.org |
| 131 | Characteristic fragment | nih.govfrontiersin.org |
Formation and Degradation Pathways of Delta 3 Cefotiam
Investigation of Degradation Products and Pathways
Forced Degradation Studies Under Varied Stress Conditions
Oxidative Stress and Photolytic Degradation
While specific research detailing the oxidative stress and photolytic degradation of delta(3)-Cefotiam is not extensively documented in the provided search results, general trends for cephalosporins suggest susceptibility to these environmental factors. Photolytic degradation, often induced by UV light, can lead to isomerization and other structural changes in beta-lactam antibiotics researchgate.netiosrjournals.org. Studies on related compounds, such as cefotaxime, have demonstrated that UV irradiation can result in competitive processes of isomerization and photolysis, affecting the drug's integrity researchgate.net. The precise products and kinetics of this compound under oxidative stress (e.g., exposure to reactive oxygen species) or photolytic conditions require further specific investigation, but it is anticipated that similar degradation mechanisms could be at play, potentially leading to loss of antibacterial activity.
Thermal Degradation Kinetics and Products
The thermal degradation of cephalosporins, including Cefotiam (B1212589), involves complex kinetic processes that yield various degradation products. Research on cefotiam hydrochloride has indicated that one of the identified isomeric impurities, specifically the Δ3(4) isomer of cefotiam, was shown to degrade under high-temperature conditions nih.govfrontiersin.orgnih.govresearchgate.net. While detailed kinetic data and specific product identification for this compound's thermal degradation are not explicitly provided, studies on thermal degradation kinetics in general (as seen with natural fibers or polymers) utilize methods like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine activation energies, pre-exponential factors, and reaction mechanisms mdpi.comprimescholars.commdpi.com. These analytical techniques are essential for understanding how temperature affects the stability of pharmaceutical compounds and for predicting their shelf-life under various storage conditions.
Identification of Other Related Isomeric Impurities and Their Formation Mechanisms
The presence and control of isomeric impurities are vital for the quality assurance of cefotiam. Studies have identified specific isomeric impurities in cefotiam hydrochloride preparations, with one significant impurity being the Δ3(4) isomer of cefotiam researchgate.netnih.govfrontiersin.orgnih.govresearchgate.net. This Δ3(4) isomer is characterized by a shift in the double bond within the dihydrothiazide ring nih.govfrontiersin.orgresearchgate.net. The formation of such isomers is often attributed to changes in the molecular structure during production or storage, potentially involving the isomerization of chiral centers or the migration of double bonds researchgate.netnih.govresearchgate.net. For instance, the chiral center at C-6 or C-10 in the side chain can isomerize under specific manufacturing or storage conditions researchgate.netresearchgate.net. Advanced analytical techniques, such as column-switching High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, are instrumental in identifying and characterizing these isomeric impurities researchgate.netnih.govfrontiersin.orgnih.govresearchgate.net. Software-based calculations have also been employed to predict potential toxicological profiles of these impurities, suggesting that the identified Δ3(4) isomer and another related impurity were not predicted to be significantly embryotoxic researchgate.netnih.govfrontiersin.orgnih.govresearchgate.net.
Advanced Analytical Methodologies for Quantification and Quality Control of Delta 3 Cefotiam
Development and Validation of Specific Analytical Methods
The accurate measurement of delta(3)-cefotiam in the presence of the parent compound, cefotiam (B1212589), necessitates the development of highly specific and validated analytical methods. These methods are crucial for ensuring the quality and stability of cefotiam-containing pharmaceutical products.
Automated High-Performance Liquid Chromatographic Methods
Automated High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the routine analysis of this compound. An automated HPLC method utilizing a column-switching technique has been successfully established for the simultaneous determination of both cefotiam and this compound. amazonaws.com This method allows for the direct injection of a diluted sample, enhancing throughput and reducing manual sample preparation.
In this technique, the analytes are first enriched on a short C18 pre-treatment column. This initial step serves to concentrate the target compounds while concurrently removing proteins and other endogenous hydrophilic substances that could interfere with the analysis. amazonaws.com Following this enrichment, the analytes are back-flushed onto the analytical C18 column for separation. The separation is typically achieved using a mobile phase consisting of a phosphate (B84403) buffer and acetonitrile (B52724), with detection carried out by ultraviolet (UV) absorbance at 254 nm. amazonaws.com This method has demonstrated excellent performance, with quantitative recoveries from spiked plasma and coefficients of variation below 4%. amazonaws.com The lower detection limit for this compound in plasma has been reported to be as low as 10 ng/ml. amazonaws.com
The validation of such HPLC methods is performed in accordance with the International Council for Harmonisation (ICH) guidelines, ensuring the method's suitability for its intended purpose. europa.eutga.gov.aum-pharmaguide.comedqm.eu Key validation parameters include specificity, linearity, range, accuracy, precision, and robustness.
Table 1: Example Chromatographic Conditions for this compound Analysis
| Parameter | Condition |
| Column | C18 reversed-phase |
| Mobile Phase | 0.05 M phosphate buffer (pH 7.7) - acetonitrile (88:12, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 25 °C |
This table presents a representative set of conditions and may vary based on the specific application. amazonaws.com
Integration of Mass Spectrometry for Enhanced Selectivity and Sensitivity
To achieve even greater selectivity and sensitivity in the identification and quantification of this compound, HPLC is often coupled with mass spectrometry (MS). lgcstandards.comeuropa.eu The use of column-switching HPLC-MS has been instrumental in the definitive identification of this compound as an isomeric impurity in cefotiam hydrochloride for injection. lgcstandards.comeuropa.eu This powerful combination allows for the separation of the isomers by HPLC, followed by their unambiguous identification based on their mass-to-charge ratio and fragmentation patterns in the mass spectrometer. lgcstandards.comeuropa.eu
In a typical setup, an electrospray ionization (ESI) source is used in positive ion mode. lgcstandards.com The mass spectrum of this compound exhibits the same molecular weight as cefotiam, confirming its isomeric nature. lgcstandards.com Further structural elucidation is often accomplished using tandem mass spectrometry (MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, which can confirm the position of the double bond within the dihydrothiazine ring. lgcstandards.comeuropa.eu The integration of MS provides a level of certainty in structural confirmation that is unattainable with UV detection alone.
Table 2: Mass Spectrometry Parameters for this compound Identification
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Electrospray Voltage | 4,500 V |
| Ion Source Temperature | 500°C |
| Collision Gas | High |
| Declustering Potential | 71.0 V |
This table provides an example of MS parameters used for the characterization of cefotiam isomers. lgcstandards.com
Application in Pharmaceutical Quality Control and Reference Standard Development
Role in Synthesis and Formulation Stages
The control of this compound is a critical aspect of the manufacturing process for cefotiam. As this isomer can form during both synthesis and storage, its levels must be monitored and controlled to ensure the final product meets the required quality specifications. lgcstandards.comeuropa.euedqm.eu The development of reliable analytical methods allows for in-process controls, enabling manufacturers to assess the impact of various process parameters on the formation of this impurity.
During the formulation stage, the stability of cefotiam is a key consideration. The presence of this compound can be an indicator of degradation. lgcstandards.comeuropa.eu Therefore, the analytical methods are employed in stability studies to monitor the formation of this and other degradation products over time and under various storage conditions. This data is essential for establishing the shelf-life and appropriate storage conditions for the final drug product. The identification of this compound as a primary impurity in long-term stability samples of cefotiam for injection underscores the importance of its control. lgcstandards.com
Traceability Against Pharmacopeial Standards for Analytical Purposes
The accuracy of any quantitative analysis relies on the use of well-characterized reference standards. For pharmaceutical quality control, traceability to pharmacopeial standards is essential. The United States Pharmacopeia (USP) provides a reference standard for Cefotiam Hydrochloride, which serves as the primary standard for assays of the active ingredient. pharmaffiliates.com
While a specific pharmacopeial reference standard for the this compound impurity may not be available, traceability is established through a hierarchical system of reference standards. In-house or secondary reference standards of this compound can be prepared and thoroughly characterized. m-pharmaguide.com This characterization would involve confirming its identity and purity using techniques such as HPLC, MS, and NMR. lgcstandards.comeuropa.eu
The quantitative value assigned to this in-house standard would then be traceable to the primary USP Cefotiam Hydrochloride reference standard. edqm.euwho.int This is achieved by using the validated analytical method to compare the response of the in-house impurity standard to the response of the official primary standard. This ensures that the quantification of the this compound impurity is accurate and consistent, meeting the stringent requirements of regulatory bodies. edqm.euwho.int The establishment of such traceable impurity reference standards is a fundamental requirement for the validation of analytical procedures used for impurity control. nih.gov
Structure Activity Relationships and Molecular Interaction Profiles
Comparative Structural Analysis of delta(3)-Cefotiam with Parent Cefotiam (B1212589) and Other Cephalosporins
The antibacterial efficacy of cephalosporins is intrinsically linked to their molecular architecture. The core structure consists of a β-lactam ring fused to a six-membered dihydrothiazine ring, forming a 7-aminocephalosporanic acid nucleus. semanticscholar.org Modifications to the side chains at the R1 (C-7) and R2 (C-3) positions differentiate the various generations and individual agents within this class, influencing their spectrum of activity and pharmacokinetic properties. nih.govmdpi.com
Cefotiam is a parenteral, second-generation cephalosporin (B10832234). semanticscholar.orgfrontiersin.org Its active form is specifically the delta(3) isomer, where the double bond is located between C-3 and C-4 of the dihydrothiazine ring. frontiersin.orgresearchgate.netnih.gov An inactive isomeric impurity, the Δ²-isomer, can be formed during production or storage, where the double bond shifts to the C-2 and C-3 position. researchgate.net This seemingly minor structural change results in a significant loss of biological activity.
The key structural features of Cefotiam include:
A 7-aminocephalosporanic acid core: The foundational bicyclic ring system.
An aminothiazole R1 side chain: This moiety at the C-7 position is common in later-generation cephalosporins and contributes to an enhanced spectrum of activity. nih.gov
Table 1: Structural Comparison of Cefotiam Isomers
| Feature | This compound (Active Form) | delta(2)-Cefotiam (Inactive Isomer) |
| Double Bond Position | Between C-3 and C-4 (Δ³) | Between C-2 and C-3 (Δ²) |
| Biological Activity | High | Inactive or significantly reduced |
| Core Nucleus | 7-amino-3-cephem-4-carboxylic acid | 7-amino-2-cephem-4-carboxylic acid |
Chirality is a fundamental aspect of the biological activity of cephalosporins. These molecules possess multiple chiral centers, which are carbon atoms attached to four different substituent groups. frontiersin.orgslideshare.net The specific three-dimensional arrangement, or stereochemistry, of these centers is critical for proper binding to their biological targets.
The cephalosporin nucleus contains at least two crucial chiral centers: C-6 and C-7. In biologically active cephalosporins like Cefotiam, these centers typically have a specific absolute configuration, denoted as (6R, 7R). wikipedia.org This precise spatial orientation is necessary for the molecule to be recognized by bacterial penicillin-binding proteins (PBPs).
The configuration of the cephem ring system, particularly the position of the endocyclic double bond, profoundly impacts the chemical reactivity of the fused β-lactam ring. The antibacterial action of cephalosporins stems from the ability of this strained, four-membered ring to acylate and thereby inactivate bacterial PBPs.
The Δ³-configuration is essential for maintaining this reactivity. Theoretical studies and experimental findings indicate that the Δ³ isomers are thermodynamically more stable than their corresponding Δ² isomers. researchgate.net The geometry of the Δ³-cephem nucleus helps to maintain the strain on the β-lactam ring, making its amide bond susceptible to nucleophilic attack by the active site serine of a PBP.
Theoretical Impact of Isomerism on Molecular Interactions (e.g., enzyme binding)
The isomerization from the active Δ³ form to the inactive Δ² form has a direct and detrimental impact on the molecule's ability to interact with its target enzymes. The precise three-dimensional shape of an antibiotic is critical for it to fit into the active site of a PBP, much like a key fits into a lock.
Furthermore, molecular docking studies on Cefotiam and its isomers with proteins have shown that structural changes affect the formation of hydrogen bonds with active site residues. researchgate.netnih.gov For example, the interaction of Cefotiam with the HAS1 protein involves five hydrogen bonds, whereas one of its isomers forms only two. researchgate.net This illustrates that even subtle isomeric changes can drastically alter the binding energy and stability of the drug-target complex, thereby nullifying its intended biological effect.
Interactions with Bacterial Penicillin-Binding Proteins (PBPs)
The bactericidal activity of all β-lactam antibiotics, including this compound, results from the inhibition of bacterial Penicillin-Binding Proteins (PBPs). wikipedia.orgwikipedia.orgnih.gov PBPs are bacterial enzymes, specifically transpeptidases, that are essential for the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall. nih.govnih.gov
The mechanism of PBP inhibition by β-lactam antibiotics is a well-established example of covalent inhibition. The process unfolds through several key steps:
Structural Mimicry : The β-lactam antibiotic structurally resembles the D-alanyl-D-alanine dipeptide, which is the natural substrate for the PBP transpeptidase enzyme. nih.gov This similarity allows the antibiotic to enter and bind to the enzyme's active site.
Nucleophilic Attack : The active site of a PBP contains a catalytically essential serine residue. nih.gov This serine's hydroxyl group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the β-lactam ring. wikipedia.orgnih.gov
Covalent Acylation : This attack leads to the irreversible opening of the strained β-lactam ring and the formation of a stable, covalent acyl-enzyme complex. nih.govoup.com
Enzyme Inactivation : Once acylated, the PBP is effectively inactivated and cannot perform its function of cross-linking peptidoglycan chains. nih.govoup.com This disruption of cell wall synthesis weakens the bacterial cell wall, leading to cell lysis and death. nih.gov
This process is highly efficient because the acyl-enzyme complex is very slow to hydrolyze, effectively taking the enzyme out of commission for a prolonged period. oup.com
Bacteria possess multiple types of PBPs (e.g., PBP1a, PBP1b, PBP2, PBP3), and the affinity of a specific β-lactam antibiotic for these different PBPs can vary. nih.govnih.gov This differential affinity can influence the antibiotic's spectrum of activity and its morphological effects on bacteria. PBP3, for example, is primarily involved in cell division. nih.gov
Recent research has highlighted Cefotiam's unique binding profile, particularly in Salmonella enterica. This pathogen can express an alternative PBP, known as PBP3SAL, when inside host cells. nih.govoup.com Studies have shown that Cefotiam has a significantly higher affinity for PBP3SAL than for the standard PBP3. nih.govoup.comresearchgate.net
In a competition binding assay, the concentration of Cefotiam required to inhibit 50% of binding (IC₅₀) to PBP3SAL was nearly ten times lower than that required for PBP3. nih.govresearchgate.net This indicates a much stronger interaction with the PBP3SAL variant. This enhanced affinity for PBP3SAL makes Cefotiam a potentially valuable therapeutic agent for treating intracellular Salmonella infections, where other cephalosporins with higher affinity for the standard PBP3, like Cefuroxime, are less effective. nih.govoup.com
Table 2: Cefotiam IC₅₀ Values for Penicillin-Binding Proteins
| Penicillin-Binding Protein (PBP) | IC₅₀ (mg/mL) | IC₅₀ (µM) | Source |
| PBP3SAL | 0.0004 | ~0.76 | nih.gov, researchgate.net |
| PBP3 | 0.00375 | ~7.13 | nih.gov, researchgate.net |
| PBP1A/1B (in ΔPBP3SAL strain) | 0.0028 | ~5.33 | nih.gov, researchgate.net |
| PBP1A/1B (in ΔPBP3 strain) | 0.004 | ~7.61 | nih.gov, researchgate.net |
Note: µM values are approximations based on Cefotiam's molar mass of 525.62 g/mol .
Structural Basis for PBP Selectivity and Recognition
The antibacterial activity of this compound, like other β-lactam antibiotics, is contingent upon its ability to selectively bind to and inactivate penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the synthesis and remodeling of the peptidoglycan cell wall. The selectivity and recognition of specific PBPs are governed by the three-dimensional complementarity between the antibiotic and the active site of the enzyme. The "goodness of fit" of the β-lactam molecule within the enzyme's binding cavity is a primary determinant of its action, often superseding the molecule's intrinsic chemical reactivity nih.gov.
Recent research has highlighted the selective action of Cefotiam against specific PBPs, particularly under conditions that mimic the intracellular environment of a host cell. In Salmonella Typhimurium, which utilizes alternative PBPs when inside host cells, Cefotiam has demonstrated a higher affinity for PBP3SAL compared to the conventional PBP3 nih.gov. This selectivity is crucial for targeting intracellular pathogens. Strains of S. Typhimurium that rely solely on PBP3SAL for cell division showed increased susceptibility to Cefotiam nih.gov.
The affinity of Cefotiam for various PBPs has been quantified, revealing a specific binding profile. While it shows some avidity for the high-molecular-weight PBPs 1A and 1B, its primary selectivity is towards PBP3SAL nih.gov. This is in contrast to other cephalosporins, such as Cefuroxime, which exhibit a higher affinity for the standard PBP3, making them less effective against intracellular bacteria that utilize the alternative PBP3SAL nih.gov.
The table below summarizes the comparative susceptibility of S. Typhimurium strains expressing different PBPs to Cefotiam, illustrating its selective inhibition of PBP3SAL.
| S. Typhimurium Strain (Genetic Background) | Key PBP for Cell Division | Cefotiam MIC (mg/L) |
|---|---|---|
| ΔPBP3 | PBP3SAL | 0.03 |
| ΔPBP3SAL | PBP3 | 0.12 |
| ΔPBP2 ΔPBP3 | PBP3SAL | 0.03 |
| ΔPBP2 ΔPBP3SAL | PBP3 | 0.12 |
Susceptibility to Beta-Lactamase Hydrolysis
A primary mechanism of bacterial resistance to β-lactam antibiotics is the production of β-lactamase enzymes, which inactivate the drugs by hydrolyzing the amide bond in the characteristic β-lactam ring mdpi.com. The susceptibility of this compound to this enzymatic degradation is a critical factor influencing its clinical efficacy.
Enzymatic Cleavage of the Beta-Lactam Ring by Cephalosporinases
Cefotiam is susceptible to hydrolysis by various β-lactamases, including both penicillinases and cephalosporinases nih.gov. However, its degradation is particularly efficient by chromosomal cephalosporinases (Ambler Class C enzymes), such as those produced by Enterobacter and Klebsiella species nih.gov. These serine-protease type enzymes catalyze the hydrolysis of the endocyclic amide bond in the β-lactam ring researchgate.net.
The catalytic process involves the formation of an acyl-enzyme intermediate. The active-site serine residue of the cephalosporinase attacks the carbonyl carbon of the β-lactam ring, leading to the ring's opening researchgate.net. This is followed by the expulsion of the leaving group at the C3' position of the cephem nucleus researchgate.net. The final step is deacylation, where a water molecule hydrolyzes the acyl-enzyme intermediate, releasing the inactivated antibiotic and regenerating the free enzyme nih.gov. This enzymatic action effectively neutralizes the antibiotic before it can reach its PBP targets.
Investigation of Structural Features Conferring Beta-Lactamase Stability or Lability
The stability or lability of Cefotiam to β-lactamase hydrolysis is determined by its specific structural features and how they interact with the enzyme's active site. While all tested β-lactamases show some ability to hydrolyze Cefotiam, the rate of hydrolysis varies significantly nih.gov. A rough correlation has been demonstrated between the hydrolytic activity of a given β-lactamase and the minimum inhibitory concentration (MIC) of Cefotiam for the bacteria producing that enzyme nih.gov. This indicates that the efficiency of hydrolysis is a major determinant of the level of resistance.
The structure of the Cefotiam molecule, including the acylamino side chain at the C7 position and the substituent at the C3 position of the cephem ring, influences its recognition and processing by β-lactamases. For cephalosporins in general, the nature of these side chains dictates the molecule's orientation and stability within the enzyme's active site. Chromosomal cephalosporinases from Enterobacter and Klebsiella have been shown to be particularly effective at degrading Cefotiam, suggesting a high degree of complementarity between the drug and the active sites of these specific enzymes nih.gov.
Molecular Modeling of Enzyme-Substrate Interactions
Molecular modeling and in-vitro simulations are valuable tools for understanding the interactions between β-lactam antibiotics and β-lactamase enzymes. Studies using in-vitro models that simulate human serum pharmacokinetics have been employed to measure the degradation of Cefotiam by β-lactamase-producing bacteria nih.gov. These models confirm that chromosomal cephalosporinases significantly reduce the efficacy of Cefotiam by degrading the drug, thereby impairing the elimination of bacteria nih.gov.
Although specific molecular docking studies for this compound are not widely published, insights can be drawn from modeling of other cephalosporins with Class C β-lactamases. Crystal structures of related compounds in complex with these enzymes reveal the critical role of specific enzyme structural features, such as the Omega loop nih.gov. Mutations in this loop can alter the conformation of the active site, either accommodating the cephalosporin side chains more readily (in extended-spectrum β-lactamases) or crowding them and hindering hydrolysis (in wild-type enzymes) nih.gov.
Computational docking simulations for other β-lactamase-substrate pairs have identified key amino acid residues that are crucial for stabilizing the interaction, often through hydrogen bonding and hydrophobic interactions nih.gov. For serine β-lactamases, conserved residues such as Ser70 (the active-site nucleophile), Ser130, and Lys235 are fundamental to the binding and catalytic process nih.gov. It is through detailed interactions with these and other residues in the active site that the stability and hydrolysis rate of this compound are ultimately determined.
Computational Approaches in Delta 3 Cefotiam Research
Molecular Docking and Dynamics Simulations for Ligand-Biomolecule Interactions
Molecular docking and molecular dynamics (MD) simulations are powerful computational methods used to investigate the interactions between small molecules (ligands) and biological targets, such as proteins openaccessjournals.comcreative-biostructure.comnih.govresearchgate.net. These techniques allow researchers to predict how a molecule binds to its target, the strength of this binding (affinity), and the dynamic changes that occur within the complex openaccessjournals.comcreative-biostructure.comnih.govresearchgate.netresearchgate.net. By simulating these interactions at an atomic level, scientists can gain valuable insights into molecular recognition processes and potential therapeutic applications.
Cefotiam (B1212589), as a cephalosporin (B10832234) antibiotic, primarily exerts its effect by targeting bacterial Penicillin-Binding Proteins (PBPs) researchgate.netrsc.orgnih.govbiorxiv.orgmdpi.comacs.orgnih.govresearchgate.netnih.gov. Molecular docking is a widely employed technique to predict the binding modes and affinities of Cefotiam and its analogues to various PBPs, including PBP2a, PBP2b, PBP2x, PBP1a, and PBP3SAL researchgate.netrsc.orgnih.govbiorxiv.orgmdpi.comacs.orgnih.govresearchgate.netnih.gov. These simulations help elucidate the specific interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic forces, that occur within the target protein's active site researchgate.netnih.govresearchgate.net. For example, Cefotiam has shown a notable affinity for PBP3SAL, a target relevant for the control of intracellular Salmonella infections nih.govnih.gov. While specific binding affinity values for Cefotiam to PBPs are not explicitly quantified in the provided search snippets, studies on related cephalosporins report binding affinities (e.g., ΔG values) in the range of -6.7 to -9.2 kcal/mol for PBP1a nih.gov. The Δ3(4) isomer of Cefotiam has been computationally assessed, with software calculations predicting it to be non-embryotoxic researchgate.netfrontiersin.org. No specific computational studies detailing Cefotiam's interaction with the HAS1 protein were found in the provided search results.
Table 1: Example Binding Affinities of Cephalosporins to Penicillin-Binding Proteins (PBPs) This table provides illustrative binding affinity data for related compounds, showcasing the typical output of molecular docking studies targeting PBPs.
| Compound/Derivative | Target PBP | Binding Affinity (ΔG) | Method | Reference |
| Ceftobiprole | PBP2a | -9.2 kcal/mol | Docking | nih.gov |
| Ceftobiprole | PBP1a | -9.2 kcal/mol | Docking | nih.gov |
| Ceftobiprole | PBP2b | -8.7 kcal/mol | Docking | nih.gov |
| Ceftobiprole | PBP2x | -8.9 kcal/mol | Docking | nih.gov |
| Cefuroxime | PBP1a | -7.7 kcal/mol | Docking | nih.gov |
| Cefotiam | PBP3SAL | 0.0004 mg/mL (IC50) | In vitro | nih.gov |
| Cefotiam | PBP3 | 0.00375 mg/mL (IC50) | In vitro | nih.gov |
Molecular dynamics (MD) simulations are essential for analyzing the conformational flexibility and stability of biomolecules and their complexes creative-biostructure.comresearchgate.netresearchgate.netnih.govnih.govmdpi.commdpi.comresearcher.life. These simulations provide atomic-level insights into how proteins and ligands behave over time, including conformational changes that may occur upon binding creative-biostructure.com. Techniques such as Principal Component Analysis (PCA) are frequently combined with MD to identify dominant protein motions and key conformational states nih.govresearcher.life. Research has identified isomers of Cefotiam, such as the Δ3(4) isomer, and noted that this specific isomer can degrade under high-temperature conditions frontiersin.org. This observation underscores the importance of stability studies, although detailed MD simulations specifically characterizing the conformational dynamics of Cefotiam itself were not explicitly detailed in the provided snippets.
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental for understanding the electronic structure and chemical reactivity of molecules researcher.lifemdpi.comarxiv.orgnih.govsemanticscholar.orgaps.orgunal.edu.co. These methods facilitate the detailed analysis of electron density distribution, molecular orbital energies, and the prediction of reaction pathways and chemical properties mdpi.comarxiv.orgnih.govsemanticscholar.orgunal.edu.co. DFT-based approaches are instrumental in elucidating molecular mechanisms and predicting chemical behavior mdpi.comnih.govsemanticscholar.org. While specific quantum chemical calculations focused on the electronic structure or reactivity of Cefotiam were not explicitly detailed in the provided search results, the application of DFT to various organic molecules and materials is well-established for understanding fundamental chemical properties mdpi.comarxiv.orgnih.govsemanticscholar.orgaps.orgunal.edu.co.
Application of Quantitative Structure-Activity Relationship (QSAR) for Predictive Modeling of Related Compounds
Quantitative Structure-Activity Relationship (QSAR) is a robust computational methodology that establishes mathematical correlations between the molecular structure of compounds and their biological activities or physicochemical properties jipbs.comnih.govmdpi.comjipbs.comresearchgate.net. By utilizing various molecular descriptors—such as constitutional, topological, and electrostatic parameters—QSAR models can predict the behavior of new or related compounds jipbs.comnih.govmdpi.comjipbs.com. This approach has been successfully applied to cephalosporins to predict parameters like renal clearance and antibacterial activity jipbs.comnih.govresearchgate.net.
The stability and degradation pathways of pharmaceuticals are critical aspects of their development and quality control. Studies on Cefotiam have identified isomers and observed degradation under specific conditions, such as high temperatures frontiersin.orgnih.gov. QSAR models can be developed to correlate specific structural features (descriptors) with degradation rates or stability profiles jipbs.comjipbs.com. For instance, QSAR studies on cephalosporins have successfully correlated structural descriptors with renal clearance and protein binding, demonstrating the potential for similar correlations with degradation behavior jipbs.comjipbs.com. Specific QSAR models directly linking Cefotiam's structural elements to its degradation pathways were not explicitly detailed in the provided snippets, but the methodology is well-established for related compounds.
Table 2: Example QSAR Model Performance Metrics for Cephalosporins This table illustrates typical performance metrics from QSAR studies on cephalosporins, demonstrating the predictive power of these models.
| Endpoint Predicted | R² | Q² | Key Descriptors Used (Examples) | Reference |
| Renal Clearance | 0.8397 | 0.7746 | Bond length (C-O, H-O, H-N), Number of H-O bonds, Charge of C atoms | jipbs.com |
| Zebrafish Absorption | - | 0.839 | (q² for LOOCV) | nih.gov |
| Zebrafish Absorption | - | 0.859 | (q² for external prediction) | nih.gov |
| Protein Binding | ~0.82 | ~0.54 | Constitutional, topological, and electrostatic descriptors | jipbs.com |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
